Amredobresib Superior In Vivo Efficacy in MV-4-11 AML Xenograft Model Versus (+)-JQ1 Class BET Inhibitors
In the MV-4-11 acute myeloid leukemia xenograft model, oral treatment with Amredobresib (FT-1101) at its maximum tolerated dose achieved superior tumor growth inhibition, including tumor regressions, relative to BET inhibitors of the (+)-JQ1 class [1]. The observed in vivo efficacy was associated with prolonged drug exposure in tumor tissue sustained for at least 12 hours post-dose [2].
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | Superior tumor growth inhibition including tumor regressions; prolonged drug exposure in tumor tissue sustained for ≥12 hours |
| Comparator Or Baseline | BET inhibitors of the (+)-JQ1 class |
| Quantified Difference | Superior efficacy (qualitative comparison reported; quantitative difference not numerically specified in available source) |
| Conditions | MV-4-11 AML xenograft model; oral administration at maximum tolerated dose; schedules ranging from once daily to once weekly |
Why This Matters
Demonstrates that Amredobresib's structurally distinct scaffold translates to improved in vivo anti-tumor activity relative to the widely used preclinical tool compound JQ1, a critical differentiation for translational research programs.
- [1] Millan DS, et al. FT-1101: A Structurally Distinct Pan-BET Bromodomain Inhibitor with Activity in Preclinical Models of Hematologic Malignancies. Blood. 2015;126(23):1367. View Source
- [2] Patel MR, et al. Phase 1 Dose Escalation and Expansion Study to Determine Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the BET Inhibitor FT-1101 As a Single Agent in Patients with Relapsed or Refractory Hematologic Malignancies. Blood. 2019;134(Supplement_1):3907. View Source
